((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate
Description
Infrared Spectroscopy (IR)
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 1.38 (s, 6H) | 2,2-Dimethyl groups |
| 2.45 (s, 3H) | 8-Methyl group |
| 4.15 (d, 2H) | Methylene bridge (CH₂-O) |
| 5.20 (s, 1H) | Pyridine H-6 |
| 12.10 (s, 1H) | Carboxylic acid proton |
¹³C NMR (100 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 22.5 | 2,2-Dimethyl carbons |
| 170.1 | Ester carbonyl (C=O) |
| 158.3 | Pyridine C-3 |
Mass Spectrometry (MS)
X-ray Crystallographic Studies and Solid-State Packing
While no direct X-ray data exists for this compound, studies on related dioxino-pyridine derivatives reveal monoclinic crystal systems with space group P2₁/c. The succinate group likely forms hydrogen bonds with adjacent molecules, creating a layered packing arrangement. For example, in 2,3-dihydro-dioxino[2,3-b]pyridine, intermolecular O-H···N interactions stabilize the lattice.
The methyl groups contribute to hydrophobic interactions, while the carboxylic acid group participates in acid-base pairing with pyridine nitrogens in neighboring units. Such interactions are critical for predicting solubility and crystallinity in pharmaceutical formulations.
Properties
CAS No. |
94108-52-8 |
|---|---|
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
4-oxo-4-[(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methoxy]butanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-9-14-11(8-21-15(2,3)22-14)10(6-16-9)7-20-13(19)5-4-12(17)18/h6H,4-5,7-8H2,1-3H3,(H,17,18) |
InChI Key |
QXAWEIDCMROCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)COC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate typically involves multi-step organic reactions. The process begins with the formation of the dioxinopyridine core, followed by the introduction of the succinate ester group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its potential pharmacological applications. Its structure suggests possible interactions with biological targets that could lead to therapeutic benefits. For instance, derivatives of pyridine compounds are often explored for their roles as enzyme inhibitors or modulators of biochemical pathways.
Analytical Chemistry
One notable application is in the field of analytical chemistry, specifically in high-performance liquid chromatography (HPLC) . The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Case Study 1: Separation Techniques
A study demonstrated the successful application of ((2,2,8-trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate in HPLC for analyzing pharmaceutical compounds. The research highlighted its effectiveness in separating complex mixtures and isolating specific components for further analysis. The results indicated that the method could achieve high resolution and sensitivity, which are critical in drug development .
Another investigation focused on the biological activity of this compound and its derivatives. The study aimed to evaluate their inhibitory effects on specific enzymes involved in metabolic pathways. Results showed that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation .
Mechanism of Action
The mechanism of action of ((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents attached to the pyridine-dioxane core:
Physicochemical Properties
- Lipophilicity : The target compound’s logP (1.85) is lower than that of the 4-chlorophenyl derivative (estimated >2.5 due to aromatic Cl), favoring better aqueous solubility for analytical applications .
- Thermal Stability : The succinate ester’s high boiling point (471.3°C) suggests greater thermal stability compared to the propargyl ether, which may decompose under similar conditions .
- Reactivity : The propargyl ether’s alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it versatile for bioconjugation, whereas the succinate ester is more stable but less reactive .
Research Findings and Implications
- Safety Profile : The 4-chlorophenyl derivative’s safety data sheet highlights stringent handling requirements, indicating higher toxicity compared to the parent compound .
- Chromatographic Utility : The target compound’s reliable separation on Newcrom R1 columns underscores its role as a reference standard in method validation .
Biological Activity
((2,2,8-Trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate is a synthetic compound with potential applications in various fields including pharmaceuticals and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula: C15H19NO6
- Molecular Weight: 309.315 g/mol
- CAS Number: 94108-52-8
- LogP: 1.85
Biological Activity Overview
The biological activity of ((2,2,8-trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate has been explored through various studies focusing on its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic uses.
Antimicrobial Activity
Research has shown that compounds similar to hydrogen succinate derivatives exhibit significant antimicrobial properties. For instance, studies have utilized disk diffusion assays to evaluate the efficacy of crude extracts containing such compounds against various pathogens including E. coli and S. aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Cytotoxicity and Cell Proliferation
Cytotoxicity assays have been conducted to assess the impact of ((2,2,8-trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate on different cell lines. Preliminary findings indicate that at specific concentrations, the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is a promising feature for its development as an anticancer agent.
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary data suggest that it may interact with cellular signaling pathways involved in apoptosis and proliferation. For instance:
- Apoptosis Induction: The compound may activate caspase pathways leading to programmed cell death in malignant cells.
- Inhibition of Proliferation: It has been suggested that the compound could inhibit key cell cycle regulators, thus preventing tumor growth.
Case Studies
-
Case Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial efficacy of ((2,2,8-trimethyl-4H-1,3-dioxino(4,5-c)pyridin-5-yl)methyl) hydrogen succinate.
- Methodology: Disk diffusion method against E. coli and S. aureus.
- Findings: The compound exhibited significant inhibition zones compared to control groups.
-
Case Study on Cytotoxic Effects:
- Objective: To assess cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was used to determine cell viability post-treatment.
- Findings: The compound showed a dose-dependent reduction in cell viability in cancer cells while sparing normal fibroblasts.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Disk diffusion assay | Significant inhibition observed |
| Cytotoxicity | Human cancer cell lines | MTT assay | Dose-dependent reduction in viability |
| Apoptosis Induction | Cancer cells | Flow cytometry | Increased apoptotic cells detected |
Q & A
Q. Optimization tips :
- Use inert atmospheres to prevent oxidation.
- Adjust stoichiometry of succinic anhydride (1.2–1.5 eq.) to minimize unreacted starting material.
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile-water mobile phase) to assess purity and stability .
- NMR : ¹H/¹³C NMR to confirm regioselectivity and detect impurities (e.g., δ 2.34 ppm for methyl groups in pyridine derivatives) .
- X-ray diffraction : For crystal structure validation, particularly to resolve stereochemical ambiguities (e.g., space group P-1 for related succinates) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesis batches?
Answer:
- Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference.
- 2D NMR (COSY, HSQC) : Map coupling constants and carbon-proton correlations to confirm connectivity .
- Comparative crystallography : Cross-validate with single-crystal X-ray data to rule out polymorphic variations .
- Control experiments : Synthesize derivatives (e.g., propargyl vs. acetyl intermediates) to isolate spectral discrepancies .
Advanced: What experimental strategies are recommended to evaluate the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and thermal (40–80°C) stress. Monitor degradation via HPLC-MS to identify breakdown products .
- Kinetic modeling : Calculate half-life (t½) under simulated gastric/intestinal fluids using Arrhenius plots.
- Crystal structure analysis : Assess hygroscopicity and polymorph stability via X-ray powder diffraction (e.g., ribociclib succinate’s layer-stacked structure) .
Advanced: How can in silico methods predict the compound’s biological activity, such as γ-ketoaldehyde scavenging?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Compare binding affinities with known dicarbonyl scavengers like pyridoxamine .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR modeling : Corrogate electronic parameters (HOMO-LUMO, logP) with scavenging efficacy using datasets from analogs .
Advanced: What methods are suitable for determining enantiomeric purity and absolute configuration of chiral centers?
Answer:
- X-ray crystallography : Apply Rogers’s η parameter or Flack’s x parameter to distinguish enantiomers in near-centrosymmetric structures .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-IPA mobile phases to separate enantiomers.
- CD spectroscopy : Correlate Cotton effects with configuration (e.g., pyridoxine derivatives show specific CD bands at 290–320 nm) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Scaffold diversification : Synthesize analogs with modified ester groups (e.g., replacing succinate with maleate) to assess solubility/bioactivity .
- Biological assays : Test scavenging activity against γ-ketoaldehydes (e.g., isoketals) via LC-MS quantification of adducts .
- Pharmacokinetic profiling : Use LC-MS/MS to measure oral bioavailability and metabolic clearance in rodent models .
Advanced: What computational tools can predict metabolic pathways and potential toxicity?
Answer:
- ADMET predictors : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism, BBB permeability, and Ames test outcomes.
- Metabolite identification : Employ GLORYx or BioTransformer to simulate Phase I/II metabolism (e.g., ester hydrolysis to succinic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
